Dibenzofuran-2-carboxaldehyde
Overview
Description
Dibenzofuran-2-carboxaldehyde is an organic compound with the molecular formula C13H8O2. It is a derivative of dibenzofuran, which consists of two benzene rings fused to a central furan ring.
Mechanism of Action
Mode of Action
It has been suggested that dibenzo[b,d]furan derivatives can extend the π-conjugation length and suppress vibrational relaxation, resulting in a narrowband pure-green emission
Biochemical Pathways
It is known that dibenzo[b,d]furan derivatives can be involved in the formation of hole blocking materials (hbms) for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (pholeds) . This suggests that the compound may influence electron transport pathways, but more research is needed to confirm this.
Pharmacokinetics
It is known that the compound has a molecular weight of 19621 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It has been suggested that dibenzo[b,d]furan derivatives can contribute to the development of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (pholeds) . This suggests that the compound may have applications in the field of optoelectronics.
Action Environment
It is known that the compound has high thermal stability , which suggests that it may be resistant to degradation in various environmental conditions.
Biochemical Analysis
Biochemical Properties
Dibenzo[b,d]furan-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of dibenzo[b,d]furan-2-carbaldehyde to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
Dibenzo[b,d]furan-2-carbaldehyde affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, dibenzo[b,d]furan-2-carbaldehyde can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of dibenzo[b,d]furan-2-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, dibenzo[b,d]furan-2-carbaldehyde can bind to specific receptors or enzymes, altering their conformation and activity. This binding can lead to the inhibition of enzyme activity, such as in the case of cytochrome P450 enzymes, or activation of signaling pathways that result in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dibenzo[b,d]furan-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that dibenzo[b,d]furan-2-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to dibenzo[b,d]furan-2-carbaldehyde in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of dibenzo[b,d]furan-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, dibenzo[b,d]furan-2-carbaldehyde can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Dibenzo[b,d]furan-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of dibenzo[b,d]furan-2-carbaldehyde can also affect metabolic flux and the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of dibenzo[b,d]furan-2-carbaldehyde within cells and tissues involve specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, dibenzo[b,d]furan-2-carbaldehyde may be transported into cells via organic anion transporters and bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
Dibenzo[b,d]furan-2-carbaldehyde’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, dibenzo[b,d]furan-2-carbaldehyde may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The subcellular localization of dibenzo[b,d]furan-2-carbaldehyde can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzofuran-2-carboxaldehyde can be synthesized through several methods. One common approach involves the formylation of dibenzofuran derivatives. For instance, the formylation of 2-methoxydibenzo[b,d]furan with α,α-dichloromethyl methyl ether and tin(IV) chloride yields a mixture of aldehydes . Another method involves the one-pot condensation of dibenzo[b,d]furan-2-carbaldehyde with cyclic 1,3-dicarbonyls in the presence of a recyclable PPA-SiO2 catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production methods for dibenzo[b,d]furan-2-carbaldehyde are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran-2-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde functional group and the aromatic rings.
Common Reagents and Conditions
Oxidation: Oxidation of dibenzo[b,d]furan-2-carbaldehyde can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Dibenzofuran-2-carboxaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound of dibenzo[b,d]furan-2-carbaldehyde, consisting of two benzene rings fused to a central furan ring.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran, where the oxygen atom in the furan ring is replaced by sulfur.
Carbazole: A nitrogen analog of dibenzofuran, where the oxygen atom in the furan ring is replaced by nitrogen.
Uniqueness
Dibenzofuran-2-carboxaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
dibenzofuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJMIWIVPWPZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277803 | |
Record name | dibenzo[b,d]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-82-0 | |
Record name | 2-Dibenzofurancarboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dibenzo[b,d]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[b,d]furan-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Dibenzofurancarboxaldehyde in the context of the provided research papers?
A1: 2-Dibenzofurancarboxaldehyde serves as a crucial starting material for synthesizing various heterocyclic compounds with potential biological activity. Specifically, it acts as a precursor to benzofuro[2,3-g]isoquinoline []. This compound belongs to a class of fused isoquinolines, some of which exhibit promising anticancer properties.
Q2: How does the structure of compounds derived from 2-Dibenzofurancarboxaldehyde relate to their potential biological activity?
A2: The research primarily focuses on synthesizing structural analogs of ellipticine, a known anticancer agent. Modifications to the ellipticine structure, like incorporating oxygen and sulfur isosteres, are explored to understand their impact on biological activity []. For instance, thiaolivacine, derived from a related compound, 4-methyl-3-dibenzothiophenecarboxaldehyde, showcases the significance of sulfur incorporation in these structures []. While the exact mechanism of action isn't detailed in these papers, the research suggests that subtle structural changes achieved by utilizing 2-Dibenzofurancarboxaldehyde can significantly influence the properties and potential applications of the resulting compounds.
Q3: What spectroscopic techniques were used to characterize 2-Dibenzofurancarboxaldehyde and its derivatives?
A3: The research mentions utilizing 100 MHz proton nuclear magnetic resonance (1H NMR) spectroscopy to analyze the synthesized fused isoquinolines, including benzofuro[2,3-g]isoquinoline, which is derived from 2-Dibenzofurancarboxaldehyde []. This technique helps determine the structure and purity of the synthesized compounds.
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